2-Bromo-3,4-dimethylbenzoic acid
Overview
Description
2-Bromo-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 4 on the benzene ring are substituted by a bromine atom and two methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Another method involves the use of a Grignard reagent. In this approach, 3,4-dimethylbenzoyl chloride is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then treated with bromine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products
Substitution: 2-Amino-3,4-dimethylbenzoic acid, 2-Methoxy-3,4-dimethylbenzoic acid.
Reduction: 2-Bromo-3,4-dimethylbenzyl alcohol, 2-Bromo-3,4-dimethylbenzaldehyde.
Oxidation: 2-Bromo-3,4-dimethylterephthalic acid.
Scientific Research Applications
2-Bromo-3,4-dimethylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-bromo-3,4-dimethylbenzoic acid depends on its specific application. In enzyme inhibition studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzoic acid
- 3-Bromo-4-methylbenzoic acid
- 2-Bromo-5-methylbenzoic acid
Uniqueness
2-Bromo-3,4-dimethylbenzoic acid is unique due to the presence of two methyl groups adjacent to the bromine atom. This structural feature influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom also makes it a valuable intermediate for further functionalization through substitution reactions.
Properties
IUPAC Name |
2-bromo-3,4-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLRKZZSQRBULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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